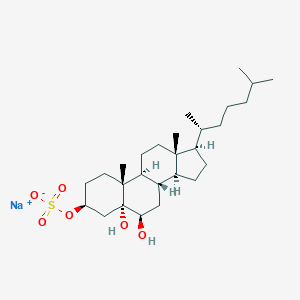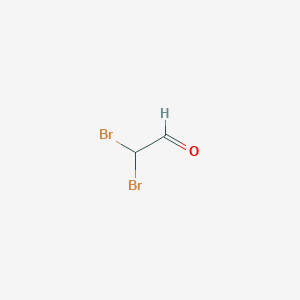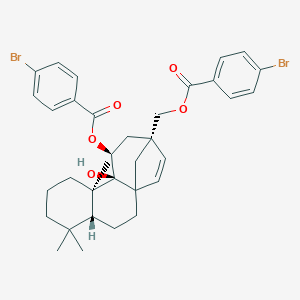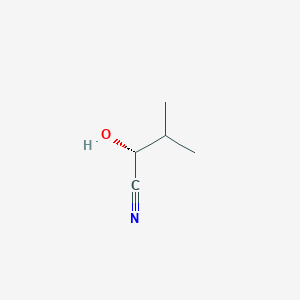
(R)-2-hydroxy-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-hydroxy-3-methylbutanenitrile, also known as (R)-HMN, is a chiral molecule that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a nitrile derivative of (R)-3-hydroxy-2-methylpropanal, which is a key intermediate in the synthesis of several important drugs.
Wirkmechanismus
The exact mechanism of action of (R)-HMN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of important cellular components. This inhibition leads to the disruption of cellular processes and ultimately cell death.
Biochemische Und Physiologische Effekte
(R)-HMN has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth of several cancer cell lines and to have anti-inflammatory properties. Additionally, (R)-HMN has been shown to have antifungal and antibacterial effects, making it a promising candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (R)-HMN is its efficiency in the synthesis of several important drugs. Additionally, its antifungal and antibacterial properties make it a promising candidate for the development of new antibiotics. However, one of the limitations of (R)-HMN is its high cost and the limited availability of nitrilase enzymes for the resolution of the racemic mixture.
Zukünftige Richtungen
There are several future directions for the research on (R)-HMN. One potential direction is the development of new methods for the synthesis of (R)-HMN that are more cost-effective and efficient. Another potential direction is the investigation of the potential applications of (R)-HMN in the development of new antibiotics and anti-inflammatory drugs. Additionally, the mechanism of action of (R)-HMN could be further studied to gain a better understanding of its effects on cellular processes.
Synthesemethoden
The synthesis of (R)-HMN can be achieved through several methods, including the reduction of the corresponding ketone or the nitrile hydrolysis of the corresponding cyanohydrin. However, the most efficient and widely used method for the synthesis of (R)-HMN involves the enzymatic resolution of the racemic mixture using nitrilase enzymes.
Wissenschaftliche Forschungsanwendungen
(R)-HMN has been extensively studied for its potential applications in the pharmaceutical industry. It is a key intermediate in the synthesis of several important drugs, including the anti-cancer drug Taxol and the anti-inflammatory drug Celecoxib. Additionally, (R)-HMN has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
10021-64-4 |
|---|---|
Produktname |
(R)-2-hydroxy-3-methylbutanenitrile |
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-3-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
YRBPUNHOIVAUFA-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)[C@H](C#N)O |
SMILES |
CC(C)C(C#N)O |
Kanonische SMILES |
CC(C)C(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



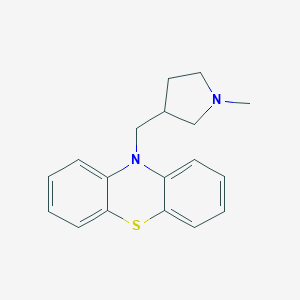
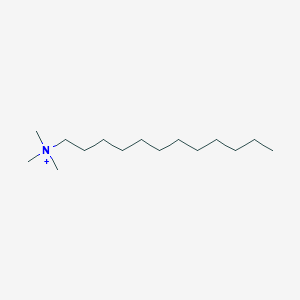
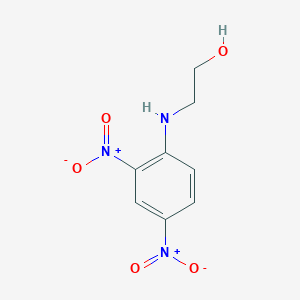
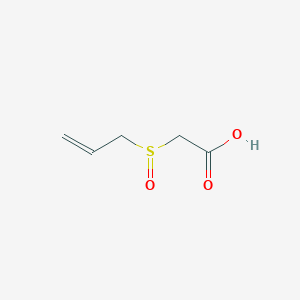
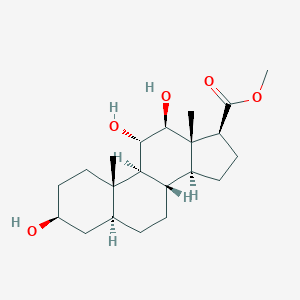
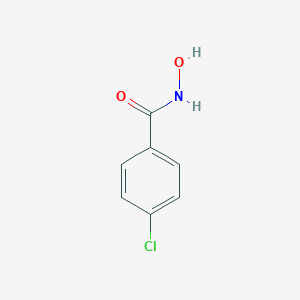
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
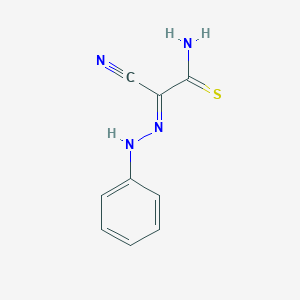

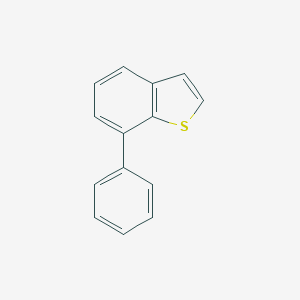
![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)
